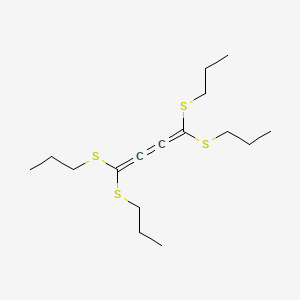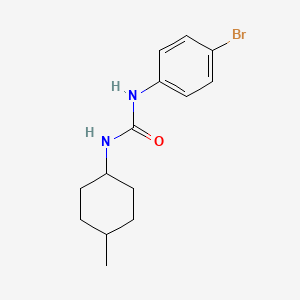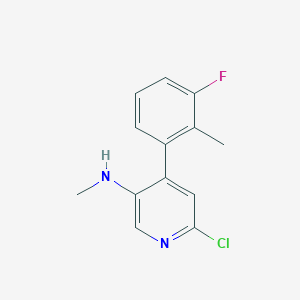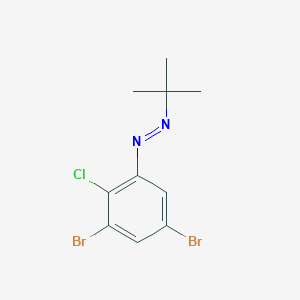
Tetrakis(propylsulfanyl)butatriene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(propylsulfanyl)butatriene is an organosulfur compound characterized by the presence of four propylsulfanyl groups attached to a butatriene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(propylsulfanyl)butatriene typically involves the reaction of a butatriene precursor with propylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at room temperature. The general reaction scheme is as follows:
Butatriene+4Propylthiol→this compound
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive thiol groups.
Chemical Reactions Analysis
Types of Reactions: Tetrakis(propylsulfanyl)butatriene can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the propylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler sulfur-containing compounds.
Substitution: The propylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Propylsulfanyl derivatives.
Substitution: Various substituted butatriene derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organosulfur compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Mechanism of Action
The mechanism by which Tetrakis(propylsulfanyl)butatriene exerts its effects is primarily through its reactive sulfur atoms. These atoms can participate in various chemical reactions, including oxidation and substitution, which can lead to the formation of new compounds with different properties. The molecular targets and pathways involved would depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Tetrakis(trimethylsilyl)butatriene: Similar in structure but with trimethylsilyl groups instead of propylsulfanyl groups.
Tetrakis(dimethylamino)ethylene: Another organosulfur compound with different substituents.
Uniqueness: Tetrakis(propylsulfanyl)butatriene is unique due to the presence of propylsulfanyl groups, which impart specific chemical reactivity and potential applications that differ from those of similar compounds. The sulfur atoms in the propylsulfanyl groups can engage in unique chemical reactions, making this compound a valuable building block in synthetic chemistry.
Properties
CAS No. |
526208-85-5 |
|---|---|
Molecular Formula |
C16H28S4 |
Molecular Weight |
348.7 g/mol |
InChI |
InChI=1S/C16H28S4/c1-5-11-17-15(18-12-6-2)9-10-16(19-13-7-3)20-14-8-4/h5-8,11-14H2,1-4H3 |
InChI Key |
UUABSZYDFTYMGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC(=C=C=C(SCCC)SCCC)SCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-thienyl)-](/img/structure/B14211304.png)
![Benzyl (spiro[2.5]octan-1-yl)acetate](/img/structure/B14211307.png)
![Benzenesulfonamide, 3-chloro-2-methyl-N-[4-(4-nitrophenoxy)phenyl]-](/img/structure/B14211311.png)

![3-[Di(prop-2-en-1-yl)amino]benzonitrile](/img/structure/B14211331.png)
![2-({2-[(4-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14211332.png)

![Trimethyl({6-[(prop-2-en-1-yl)oxy]hexyl}oxy)silane](/img/structure/B14211342.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-2-carboxamide](/img/structure/B14211348.png)

![2-[(Oct-1-en-1-yl)sulfanyl]naphthalene](/img/structure/B14211358.png)
![Benzenemethanamine, N-[2-(phenylseleno)cyclohexylidene]-](/img/structure/B14211359.png)
![Acetic acid;2-[(dodecyl-methyl-octylsilyl)oxy-ethyl-methylsilyl]ethanol](/img/structure/B14211361.png)

